

# Commercial Suppliers and Technical Guide for High-Purity Fmoc-L-Norleucine

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## Compound of Interest

Compound Name: Fmoc-L-Norleucine

Cat. No.: B557408

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This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Fmoc-L-Norleucine**, an essential amino acid derivative for peptide synthesis, particularly in the realm of drug discovery and development. The guide details product specifications from various suppliers, outlines a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS), and includes a visual representation of the experimental workflow.

## Commercial Suppliers of High-Purity Fmoc-L-Norleucine

**Fmoc-L-Norleucine** is readily available from a range of chemical suppliers specializing in reagents for peptide synthesis. The quality and purity of the compound are critical for the successful synthesis of high-purity peptides. Below is a comparison of specifications from several prominent suppliers.

Supplier	Product Name/Grade	Purity	CAS Number	Molecular Weight	Appearance	Melting Point (°C)	Optical Rotation [α] <sub>D</sub>
Chem-Impex	Fmoc-L-norleucine	≥ 98% (Assay) [1]	77284-32-3[1]	353.42[1]	White to off-white powder[1]	140 - 146[1]	-20 ± 2° (c=1 in DMF)[1]
Sigma-Aldrich (Novabiochem®)	Fmoc-Nle-OH, Novabiochem®	≥98.0% (HPLC) [2][3]	77284-32-3[2]	353.41[2][3]	Powder[2]	135 - 145[2]	Not specified
Tokyo Chemical Industry (TCI)	Fmoc-Nle-OH	>98.0% (HPLC)	77284-32-3	353.42	White to Light yellow powder to crystal	141.0 - 145.0	-16.0 to -20.0° (c=1, DMF)
MedchemExpress	Fmoc-L-Norleucine	Not specified	77284-32-3[4]	353.41[4]	Solid, White to off-white[4]	Not specified	Not specified
Activotec	Fmoc-L-Nle-OH	Not specified	77284-32-3[5]	Not specified	Not specified	Not specified	Not specified
BLD Pharm	Fmoc-L-Norleucine	Not specified	77284-32-3[6]	353.41	Not specified	Not specified	Not specified

## Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating **Fmoc-L-Norleucine**. This protocol is based on the widely used Fmoc/tBu strategy.[7]

## Materials and Reagents

- **Fmoc-L-Norleucine**
- 2-Chlorotrityl chloride resin or other suitable resin (e.g., Wang, Rink Amide)[\[7\]](#)[\[8\]](#)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)[\[7\]](#)[\[8\]](#)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT) or other scavengers as needed
- Diethyl ether
- Methanol

## Step-by-Step Methodology

### Step 1: Resin Swelling and First Amino Acid Loading

- Place the desired amount of 2-chlorotrityl chloride resin in a fritted syringe or a manual SPPS reaction vessel.[\[7\]](#)
- Swell the resin in DCM for at least 30 minutes.[\[7\]](#)
- Drain the DCM.
- Dissolve 2 equivalents of **Fmoc-L-Norleucine** and 4 equivalents of DIPEA in DCM.[\[7\]](#)

- Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.<sup>[7]</sup>
- To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.<sup>[7]</sup>
- Wash the resin multiple times with DCM and DMF to remove excess reagents.

#### Step 2: Fmoc Deprotection

- Add a 20% (v/v) solution of piperidine in DMF to the resin.<sup>[7][8]</sup>
- Agitate for 5 minutes, then drain the solution.<sup>[7]</sup>
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.<sup>[7]</sup>
- Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.<sup>[7]</sup>

#### Step 3: Amino Acid Coupling

- In a separate vial, pre-activate the next Fmoc-protected amino acid. Dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.<sup>[7]</sup>
- Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.<sup>[7]</sup>
- Immediately add the activated amino acid solution to the deprotected resin.<sup>[7]</sup>
- Agitate the reaction mixture for 1-2 hours at room temperature.<sup>[9]</sup>
- Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction is complete.
- Wash the resin with DMF to remove excess reagents.

#### Step 4: Repetition of Deprotection and Coupling Cycles

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.<sup>[9]</sup>

## Step 5: Final Cleavage and Deprotection

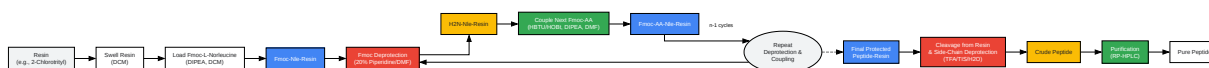
- After the final amino acid has been coupled and deprotected, wash the resin-bound peptide with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[9]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]
- Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[7]
- Centrifuge the mixture to pellet the precipitated peptide.[7]
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[7]
- Dry the crude peptide pellet under vacuum.[7]

## Step 6: Peptide Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

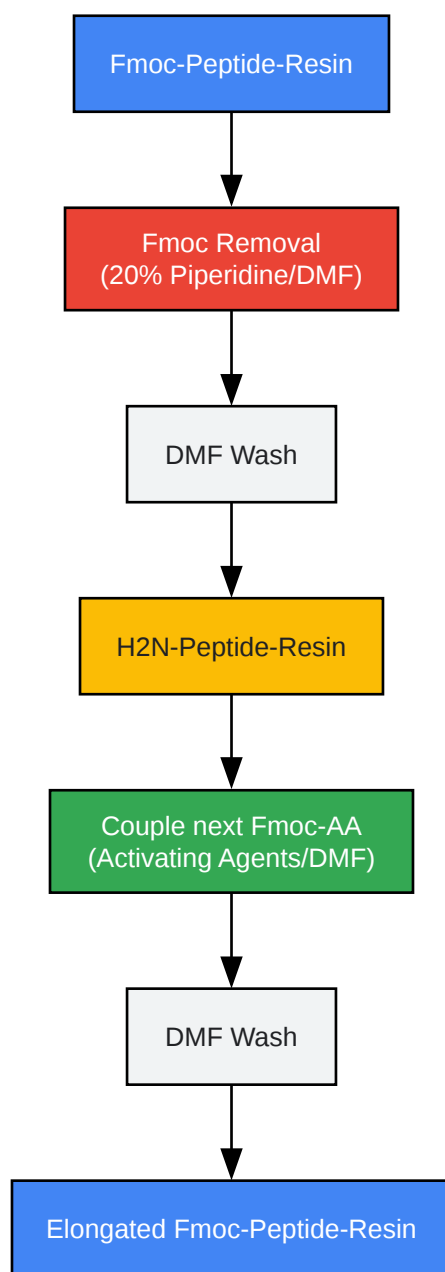
# Visualizing the Workflow

The following diagrams illustrate the key processes in the use of **Fmoc-L-Norleucine** in SPPS.



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-L-Norleucine**.



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Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.

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